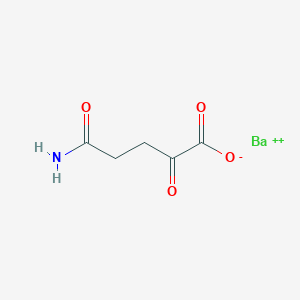
2,3-Dihydroxy-3-(4-hydroxyphenyl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been reported to enhance chemical stability and liposolubility. These derivatives can be readily hydrolyzed to release bioactive compounds like danshensu, indicating the versatility and potential of this chemical backbone for further modifications (Chen et al., 2016).
Molecular Structure Analysis
The crystal structure and stereochemistry of derivatives have been determined by X-ray single crystal diffraction analysis, providing valuable insights into the molecular arrangement and potential interactions of these compounds. This analysis is crucial for understanding the chemical behavior and reactivity of such compounds (Chen et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound often lead to the formation of derivatives with varied functional groups, indicating a high degree of reactivity and the potential for diverse chemical transformations. The synthesis of dihydrocoumarin derivatives through enantioselective carbon−carbon bond cleavage exemplifies the chemical versatility of compounds related to 2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid (Matsuda et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. For instance, the crystalline form of derivatives provides insight into their stability and solubility, which are essential factors in the development of potential applications in various fields (Chen et al., 2016).
Wissenschaftliche Forschungsanwendungen
Hydrogel-Bildung
Diese Verbindung kann verwendet werden, um Hydrogele auf Basis von Chitosan, Gelatine oder Poly(ethylenglykol) abzuleiten {svg_1} {svg_2}. Hydrogele haben eine breite Palette von Anwendungen im biomedizinischen Bereich, wie z. B. Wirkstofffreisetzungssysteme, Gewebezüchtungsgerüste und Wundverbände.
Synthese von Bolaamphiphilen
“2,3-Dihydroxy-3-(4-hydroxyphenyl)propansäure” kann zur Synthese neuartiger symmetrischer und asymmetrischer Bolaamphiphile verwendet werden {svg_3} {svg_4}. Bolaamphiphile sind eine Art von amphiphilen Verbindungen (die sowohl hydrophile als auch hydrophobe Teile enthalten), die zur Herstellung von supramolekularen Strukturen, Wirkstofffreisetzungssystemen und Nanotechnologie eingesetzt werden.
Acyl-Donor für die enzymatische Synthese
Diese Verbindung kann als Acyl-Donor für die enzymatische Synthese von Zuckeralkoholestern dienen {svg_5} {svg_6}. Zuckeralkoholester werden in einer Vielzahl von Anwendungen eingesetzt, z. B. als Emulgatoren in Lebensmitteln und Kosmetikprodukten sowie als Wirkstoffträger in pharmazeutischen Formulierungen.
Eigenschaften
IUPAC Name |
2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAXVLCHXAZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702699 |
Source


|
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100201-57-8 |
Source


|
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine](/img/no-structure.png)

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)



